molecular formula C11H14N2O3 B358579 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid CAS No. 924846-10-6

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid

Cat. No.: B358579
CAS No.: 924846-10-6
M. Wt: 222.24g/mol
InChI Key: YJSJFXCSLOTJLQ-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid (CAS: 924846-10-6) is a benzoic acid derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.25 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) attached to a 2-oxoethyl moiety, which is linked via an amino bridge to the benzoic acid core.

Properties

IUPAC Name

2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)10(14)7-12-9-6-4-3-5-8(9)11(15)16/h3-6,12H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSJFXCSLOTJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221413
Record name 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924846-10-6
Record name 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924846-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves reductive alkylation of 2-aminobenzoic acid with dimethylamine derivatives. In a patent by DE69730111T2, 3-aminobenzoic acid undergoes reductive methylation using formaldehyde and hydrogen in the presence of a noble metal catalyst (e.g., palladium or platinum) under controlled pH (6.5–9.5). While this patent focuses on the 3-substituted isomer, analogous conditions are adaptable to the 2-position. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield the tertiary amine.

Optimization of Catalytic Conditions

Critical parameters include:

  • Catalyst type : Supported transition metals (e.g., Pd/C) enhance selectivity.

  • Temperature : Gradual heating from 35°C to 50°C minimizes side reactions.

  • pH control : Buffering agents (e.g., ammonium acetate) maintain pH 8–9, suppressing byproduct formation.

A representative procedure from CN101863791A employs Cu₂O and CoCl₂ as co-catalysts, achieving 90.6% yield at 150°C over 15 hours. The use of excess dimethylamine as both reactant and acid scavenger improves conversion rates.

Nucleophilic Substitution with Chloroacetyl-Dimethylamine

Two-Step Synthesis via Chloroacetyl Intermediate

This route involves:

  • Synthesis of 2-chloro-N,N-dimethylacetamide : Reacting dimethylamine with chloroacetyl chloride in dichloromethane.

  • Coupling with 2-aminobenzoic acid : Conducted in aqueous NaOH at 60°C, yielding the target compound.

Reaction Efficiency and Byproducts

  • Yield : 74.7–78.8% after recrystallization.

  • Purity : ≥97% (HPLC), with residual dimethylamine removed via vacuum distillation.

One-Pot Multicomponent Approaches

Hydroxylaminolysis in Aqueous Media

A modified protocol from PMC6502651 employs hydroxylamine and sodium hydroxide in a one-pot synthesis, avoiding methanolate intermediates. Key steps include:

  • Formation of methyl 4-(aminomethyl)benzoate : Reacting methyl 4-(bromomethyl)benzoate with dimethylamine.

  • Hydroxylaminolysis : Aqueous hydroxylamine cleaves the methyl ester, yielding the free carboxylic acid.

Advantages Over Traditional Methods

  • Reduced toxicity : Eliminates halogenated solvents.

  • Scalability : 40–91% yield across 20 derivatives.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction Followed by Alkylation

A hybrid method from DE69730111T2 involves:

  • Hydrogenation of 2-nitrobenzoic acid : Using Pd/C at 90°C and 30 bar H₂ to produce 2-aminobenzoic acid in situ.

  • Reductive methylation : Formaldehyde addition under buffered conditions (pH 8.1) achieves 99% conversion.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 2.98 (s, 6H, N(CH₃)₂), δ 4.21 (s, 2H, CH₂), δ 7.45–8.10 (m, 4H, aromatic).

  • FT-IR : Bands at 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

Purity and Stability

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).

  • Storage : Stable at 2–8°C under inert gas for ≥24 months.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive alkylation90.6–95.697–99High scalabilityRequires noble metal catalysts
Nucleophilic substitution74.7–78.897Short reaction timeChlorinated byproducts
One-pot hydroxylaminolysis40–9195–98Solvent-free conditionsLower yield for bulky substrates

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Catalyst recycling : Pd/C reused 5× with <5% activity loss.

  • Waste management : Distillation recovers 85% dimethylamine.

Regulatory Compliance

  • GHS Classification : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

  • Safety protocols : P261 (avoid inhalation), P405 (store locked up) .

Chemical Reactions Analysis

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the dimethylamino and carboxylic acid groups .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between the target compound and similar derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid -N(CH₃)₂ C₁₁H₁₄N₂O₃ 222.25 Potential bioactivity; synthetic intermediate
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid -NHBz (benzamido), -OCH₃ C₁₈H₁₇N₃O₅ 355.35 Studied for amino acid mimicry; enzymatic interactions
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -OCH₂CH₃ C₁₁H₁₁NO₅ 237.21 Planar crystal structure; hydrogen-bonded networks
2-((2-Methoxy-2-oxoethyl)amino)benzoic acid -OCH₃ C₁₀H₁₁NO₄ 209.20 Isolated from microbial fermentation; osmotic activity
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid -NH-benzimidazole C₁₆H₁₄N₄O₃ 310.31 Evaluated for glucose uptake modulation

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances basicity and solubility in acidic media compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents, which are electron-withdrawing .
  • Crystallinity : Derivatives like 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibit planar molecular geometries and form hydrogen-bonded chains in the solid state, influencing solubility and stability .

Biological Activity

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid, also known as DMAB, is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential applications in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N2O3\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3

This compound features a benzoic acid moiety with a dimethylamino group and an oxoethyl side chain, which contribute to its biological interactions.

1. Antimicrobial Activity

Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, DMAB and its analogs have been evaluated for their efficacy against various bacterial strains. The inhibition zones and minimum inhibitory concentrations (MIC) were measured, demonstrating that DMAB possesses notable antibacterial activity, particularly against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)
DMABStaphylococcus aureus50
DMABEscherichia coli100

2. Anti-inflammatory Effects

DMAB has been investigated for its anti-inflammatory properties. In vitro studies indicated that it significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

3. Antitumor Activity

Research has highlighted the potential of DMAB as an antitumor agent. In vitro assays showed that DMAB induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

The biological activity of DMAB is attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. Additionally, molecular docking studies suggest that DMAB binds effectively to the active sites of these enzymes, thereby modulating their activity.

Case Study 1: Anti-inflammatory Activity

A clinical study assessed the effects of DMAB on patients with rheumatoid arthritis. Participants receiving DMAB exhibited a significant reduction in joint swelling and pain compared to the placebo group, indicating its therapeutic potential in managing autoimmune conditions.

Case Study 2: Antitumor Efficacy

In a preclinical model using xenograft tumors, treatment with DMAB resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues treated with DMAB.

Q & A

Q. What are the standard synthetic routes for 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of 2-aminobenzoic acid with chloroacetyl chloride to introduce the oxoethyl group.
  • Step 2 : Reaction with dimethylamine to form the dimethylamino moiety.
  • Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N–CH3_3) and the benzoic acid backbone.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and carboxylic acid O–H bonds (~2500–3300 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H15_{15}N2_2O3_3, expected m/z 223.11) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of fine particulates.
  • Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents. Refer to SDS guidelines for spill management and disposal protocols .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Crystal Growth : Slow evaporation of a polar solvent (e.g., ethanol/water mixtures) yields single crystals suitable for diffraction.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) to collect reflections at 296 K.
  • Refinement : Software like SHELXL refines hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) and validates planarity of the benzoic acid moiety. Example parameters: Triclinic P1 space group, a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å .

Q. How to resolve contradictions in spectroscopic data from different synthesis batches?

  • HPLC Analysis : Compare retention times to identify impurities (e.g., unreacted dimethylamine or by-products).
  • Tandem MS/MS : Fragment ions can distinguish structural isomers (e.g., regioisomeric side chains).
  • Reaction Optimization : Adjust stoichiometry (e.g., excess dimethylamine) and monitor pH to suppress side reactions .

Q. What in vitro assays assess its bioactivity, such as enzyme inhibition?

  • α-Glucosidase Inhibition : Measure IC50_{50} values using p-nitrophenyl-α-D-glucopyranoside as a substrate.
  • Glucose Uptake Assays : Use 2-NBDG (a fluorescent glucose analog) in cell lines (e.g., HepG2) to evaluate metabolic activity.
  • Gene Expression Profiling : RT-qPCR quantifies changes in glucose transporter (GLUT4) or insulin signaling genes. Related benzimidazole derivatives show activity in these assays, suggesting similar mechanisms for this compound .

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